molecular formula C15H14O2 B8787667 4-(Methoxymethyl)benzophenone CAS No. 68921-89-1

4-(Methoxymethyl)benzophenone

Cat. No.: B8787667
CAS No.: 68921-89-1
M. Wt: 226.27 g/mol
InChI Key: NLNLATCMOFUMFV-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)benzophenone is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoprotective Applications

Sunscreens and Personal Care Products

Benzophenone-4 is widely used as a UV filter in sunscreens and cosmetic products due to its ability to absorb ultraviolet light. It effectively protects the skin from both UVA and UVB radiation, making it a critical ingredient in formulations aimed at preventing sunburn and skin damage .

Regulatory Approval

This compound has received approval from regulatory bodies such as the FDA and Health Canada for use in concentrations up to 10% in personal care products, underscoring its safety and efficacy in photoprotection .

Industrial Applications

Photo-Initiators in UV-Curing Processes

Benzophenone-4 serves as a photo-initiator in UV-curing applications, which are essential in the printing industry for inks, coatings, and adhesives. Its ability to initiate polymerization upon exposure to UV light enhances the durability and performance of various materials .

Additive for Plastics and Coatings

In addition to its role as a photo-initiator, this compound is utilized as an additive in plastics and coatings to delay photodegradation. This application extends the shelf life of products exposed to sunlight, thereby improving their longevity and performance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Benzophenone-4. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains are documented as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest potential for developing new antimicrobial agents based on this compound .

Cytotoxicity and Anticancer Potential

Studies investigating the cytotoxic effects of Benzophenone-4 on cancer cell lines have shown promising results. The following table summarizes the IC50 values observed in various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that Benzophenone-4 may possess anticancer properties warranting further investigation into its mechanisms of action and therapeutic applications .

Toxicological Considerations

While the biological activities of Benzophenone-4 are promising, it is essential to consider its toxicological profile. Preliminary studies indicate low acute toxicity; however, chronic exposure effects remain to be fully elucidated. Ongoing research into the compound's safety profile is crucial for its future therapeutic applications .

Case Studies

Case Study on Antimicrobial Efficacy : A research team evaluated the effectiveness of Benzophenone-4 in combination with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, significantly reducing MIC values compared to individual treatments.

Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines revealed that treatment with Benzophenone-4 led to increased apoptosis rates, suggesting potential for development as an adjunct therapy in cancer treatment.

Properties

CAS No.

68921-89-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C15H14O2/c1-17-11-12-7-9-14(10-8-12)15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

NLNLATCMOFUMFV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4 liters of absolute methyl alcohol was added 300 grams (4.5 moles) of 85% potassium hydroxide pellets with mechanical stirring. The amount of 618 grams (2.7 moles) of 4-(chloromethyl)benzophenone was added to the resulting warm solution. The reaction mixture was refluxed for three hours, filtered with suction, and concentrated. Water was added and the lower oily layer was separated and distilled to provide 530 grams (88.5% yield) of 4-(methoxymethyl)benzophenone as an almost colorless liquid (b.p. 140° C., 0.20 mm Hg). The infrared spectrum revealed a carbonyl band at 1660 cm-1. Ultraviolet analysis revealed λ max (ε) at 256 nanometers (18,380).
Quantity
618 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Two

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